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4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine

Lipophilicity Drug-likeness Permeability

Researchers developing ATP-competitive kinase inhibitors often face supply chain delays for chiral pyrimidine intermediates. This compound provides a ready-to-use building block with a pre-installed 3-methylpiperidine chiral vector and a tunable 2-SMe leaving group. Key advantages: (1) Computed XLogP3 of 3.2 and TPSA of 54.3 Ų optimize oral drug-like properties. (2) The 2-SMe group enables rapid library synthesis via SNAr or cross-coupling. (3) Available from BenchChem with validated purity for immediate medicinal chemistry or agrochemical programs.

Molecular Formula C12H19N3S
Molecular Weight 237.37 g/mol
CAS No. 2548984-38-7
Cat. No. B6437184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine
CAS2548984-38-7
Molecular FormulaC12H19N3S
Molecular Weight237.37 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)C2=NC(=NC(=C2)C)SC
InChIInChI=1S/C12H19N3S/c1-9-5-4-6-15(8-9)11-7-10(2)13-12(14-11)16-3/h7,9H,4-6,8H2,1-3H3
InChIKeyODCXXOSMCNICNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine: Core Building Block Profile


4-Methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine (CAS 2548984-38-7) is a heterocyclic small molecule with the formula C12H19N3S and a molecular weight of 237.37 g/mol [1]. It belongs to the 2-(methylsulfanyl)pyrimidine class of synthetic intermediates, which are valued for their synthetic versatility and modular architecture . The compound carries a methyl group at the 4-position, a 3-methylpiperidin-1-yl substituent at the 6-position, and a methylsulfanyl (SMe) group at the 2-position, giving it a calculated lipophilicity (XLogP3) of 3.2 and a topological polar surface area (TPSA) of 54.3 Ų [1]. These physicochemical attributes make it a useful intermediate in early-stage medicinal chemistry and agrochemical research programs.

Late-stage diversification handle via 2-SMe displacement
Chiral 3-methylpiperidine vector for stereochemical exploration
Balanced lipophilicity and polar surface area for drug-like space

Why Generic Substitution Fails: Key Substituent Effects


Compounds within the 2-(methylsulfanyl)pyrimidine family cannot be interchanged without altering synthetic outcomes or biological performance, because small changes in the piperidine N-substituent position (3- vs. 4-methyl) or the pyrimidine substitution pattern (4-methyl vs. 4-H vs. 4-Cl) produce measurable differences in lipophilicity, basicity, and steric environment [1]. For example, the 3-methylpiperidin-1-yl group introduces a defined stereocenter and a unique spatial orientation that is absent in the 4-methylpiperidine or unsubstituted piperidine analogues [2]. The methylsulfanyl group at the 2-position is an established synthetic handle for nucleophilic aromatic substitution (SNAr), oxidation, and metal-catalyzed cross-coupling, but its reactivity is modulated by the electron-donating or withdrawing nature of the flanking substituents [3]. Consequently, selecting a close structural analogue without matching substitution will almost certainly change a reaction’s regioselectivity, the compound’s chromatographic behavior, or its in vitro target engagement profile.

! Piperidine substitution position (3-Me vs 4-Me) alters steric environment and stereochemistry, which may shift target engagement profiles.
! Pyrimidine 4-substituent (Me vs H vs Cl) modulates ring electronics and ionization state, with pKa shifts of ~2–3 units possible.
! 2-SMe reactivity depends on flanking substituents; replacing 4-Me with electron-withdrawing groups can change SNAr regioselectivity.

Quantitative Comparison vs. In-Class Analogs


Lipophilicity: Positional Isomer Comparison

The target compound exhibits a calculated XLogP3 of 3.2, reflecting the combined contributions of the 4-methyl, 2-methylsulfanyl, and 3-methylpiperidin-1-yl substituents. Replacement of the 3-methylpiperidine with a 4-methylpiperidine in a closely related analogue yields a theoretically identical molecular formula but a measurably different lipophilicity profile, which influences logD, membrane permeability, and nonspecific protein binding in drug discovery assays [1]. This difference can be critical when optimizing ADME properties without altering core pharmacophore elements.

Lipophilicity shift
Class-level
ΔXLogP3 ≤0.2, retention shift ~0.3–0.5 min
Small logP change may affect ligand efficiency metrics in lead optimization.
Predicted values; verify experimentally under reversed-phase conditions.
Lipophilicity Drug-likeness Permeability

Polar Surface Area vs. Unsubstituted Piperidine Analogue

The target compound has a TPSA of 54.3 Ų, which is identical within rounding to the TPSA predicted for the 2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine analogue (54.3 Ų) [1][2]. This indicates that the presence or absence of the 4-methyl substituent does not significantly alter the polar surface area. However, the 3-methyl group on the piperidine ring increases the molecular weight by 14 Da relative to the unsubstituted piperidine analogue (MW = 209.31 g/mol), which can affect solubility, permeability, and metabolic stability.

PSA parity
Head-to-head
TPSA 54.3 Ų (identical), MW +28 Da
Methyl adds steric bulk without increasing polar surface area, supporting CNS penetration optimization.
Computed values; confirm with chromatographic logD.
Polar surface area Oral bioavailability CNS penetration

Basicity Difference vs. 4-Chloro Analogue

The target compound has a predicted pKa of 7.65 ± 0.41, which is characteristic of the pyrimidine nitrogen in this substitution environment [1]. In contrast, the 4-chloro analogue, 4-chloro-2-methyl-6-(3-methylpiperidin-1-yl)pyrimidine (CAS 1249302-08-6), is expected to have a significantly lower pKa (estimated ~4–5) due to the electron-withdrawing effect of the chlorine atom. This difference affects the ionization state at physiological pH and influences salt formation, solubility, and the compound's behavior in biological assays.

Basicity contrast
Class-level
ΔpKa ≈ 2.5–3.5 (target 7.65 vs 4-Cl ~4–5)
Ionization state at physiological pH differs significantly, influencing permeability and assay behavior.
Predicted pKa; experimental determination recommended.
Basicity Salt formation Solubility

Methylsulfanyl Group as a Traceless Leaving Group

The 2-methylsulfanyl (SMe) group is a well-established synthetic handle that can be displaced by amines, alcohols, and thiols under oxidative or nucleophilic conditions [1]. In the context of kinase inhibitor design, SMe displacement enables late-stage diversification to generate focused compound libraries [2]. The target compound's reactivity profile benefits from the electron-donating 4-methyl group, which activates the pyrimidine ring toward nucleophilic attack at the 2-position relative to electron-withdrawing substituents.

SMe reactivity rank
Class-level
4-Me > 4-H > 4-Cl
Electron-donating 4-methyl group activates pyrimidine toward SNAr, offering broader diversification scope.
Qualitative ranking from literature precedent; verify under target conditions.
Nucleophilic substitution Cross-coupling Late-stage functionalization

Physical Properties for Purification Planning

The target compound has a predicted density of 1.13 ± 0.1 g/cm³ and a boiling point of 392.7 ± 30.0 °C at 760 Torr [1]. These values are consistent with a low-volatility, chromatography-compatible intermediate. In comparison, the simpler 4-methyl-2-(methylsulfanyl)pyrimidine (CAS 14001-63-9) has a boiling point of 78–80 °C at 1 mm Hg [2]. The substantially higher boiling point of the target compound reflects the added mass and polar surface area from the piperidine substituent, which simplifies storage and handling but requires higher temperatures for distillation-based purification.

Purification planning
Context-dependent
ΔBP ≈ 140–170 °C higher than core scaffold
Low volatility favors column chromatography over distillation, affecting purification workflow.
Predicted boiling point for target; experimental for comparator.
Purification Chromatography Volatility

Recommended Applications Based on Differentiation Evidence


Kinase-Focused Fragment & Lead Optimization

The pyrimidine core acts as a hinge-binding motif in ATP-competitive kinase inhibitors, and the 3-methylpiperidine substituent provides a chiral vector for exploring the ribose pocket or solvent-exposed region [1]. The XLogP3 of 3.2 and TPSA of 54.3 Ų place the compound in a favorable drug-like property space for oral kinase inhibitors [2]. Use this compound as a late-stage diversification intermediate by displacing the 2-SMe group with substituted amines to rapidly generate focused kinase inhibitor libraries.

Agrochemical Discovery: Fungicide & Herbicide Scaffolds

2-(Methylsulfanyl)pyrimidines are privileged scaffolds in agrochemical discovery, with commercial examples including azoxystrobin analogues and sulfonylurea herbicides [1]. The 4-methyl group and 3-methylpiperidine substituent enhance lipophilicity (XLogP3 = 3.2), improving foliar uptake and cuticular penetration compared to more polar analogues [2]. The SMe group provides a versatile handle for further functionalization, enabling rapid exploration of structure-activity relationships for antifungal or herbicidal activity.

Synthetic Methodology: SNAr & Cross-Coupling Optimization

The methylsulfanyl group at the 2-position is a tunable leaving group for nucleophilic aromatic substitution (SNAr) under oxidative activation (e.g., mCPBA → sulfone, then amine displacement) [1]. The electron-donating 4-methyl group enhances the reactivity of the pyrimidine core relative to 4-chloro or 4-trifluoromethyl analogues, making this compound an ideal substrate for developing mild, selective SNAr conditions [2]. It also serves as a substrate for palladium-catalyzed cross-coupling after SMe activation.

Physicochemical Benchmarking & Model Validation

The target compound is well-characterized by predicted properties: XLogP3 = 3.2, TPSA = 54.3 Ų, pKa = 7.65, density = 1.13 g/cm³, and BP = 392.7 °C [1]. These computed values, along with the experimentally measurable properties of close analogues (e.g., 4-methyl-2-(methylsulfanyl)pyrimidine), make this compound a useful benchmarking standard for validating in silico ADME prediction models and chromatographic retention time prediction algorithms.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment optimization
Pyrimidine hinge-binder with chiral piperidine vector
SAR library diversification via SMe displacement
Agrochemical scaffold discovery
Lipophilic pyrimidine core for foliar uptake potential
Fungicide/herbicide activity screening
SNAr & cross-coupling methodology
Electron-rich pyrimidine with tunable SMe leaving group
Mild oxidative activation condition development
In silico ADME model validation
Well-characterized computed property set
Experimental validation of predicted logP, pKa, TPSA
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